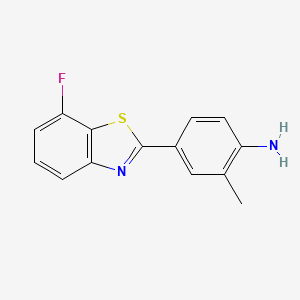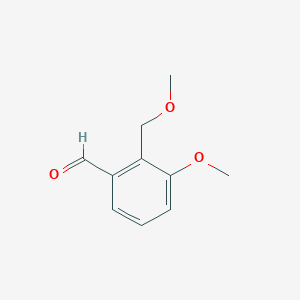![molecular formula C9H10ClNO3S B12569936 Propanamide, 3-[(4-chlorophenyl)sulfonyl]- CAS No. 202191-43-3](/img/structure/B12569936.png)
Propanamide, 3-[(4-chlorophenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a propanamide group attached to a 4-chlorophenyl sulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propanamide under basic conditions. The reaction is carried out in an aprotic polar solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pressure, and solvent concentration, are optimized to achieve maximum efficiency.
化学反応の分析
Types of Reactions
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions used .
科学的研究の応用
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including Alzheimer’s disease.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of propanamide, 3-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications. The compound can also interact with cellular pathways, affecting various biological processes .
類似化合物との比較
Similar Compounds
- Propanamide, 3-[(4-methylphenyl)sulfonyl]-
- Propanamide, 3-[(4-bromophenyl)sulfonyl]-
- Propanamide, 3-[(4-fluorophenyl)sulfonyl]-
Uniqueness
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activity compared to its methyl, bromine, or fluorine analogs .
特性
CAS番号 |
202191-43-3 |
|---|---|
分子式 |
C9H10ClNO3S |
分子量 |
247.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C9H10ClNO3S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChIキー |
PTAJXCVPDADQJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)N)Cl |
溶解性 |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
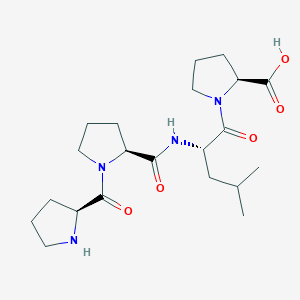
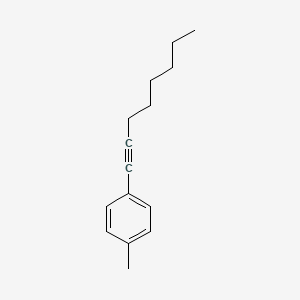
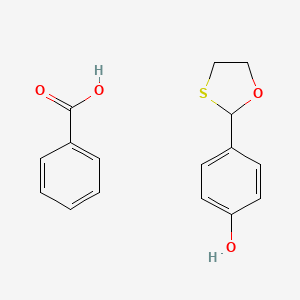
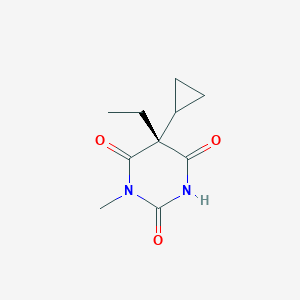

![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
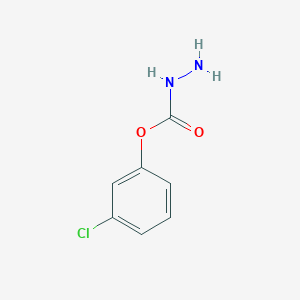

![Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-](/img/structure/B12569929.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)
